The compound 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine has garnered significant attention in the field of chemical research due to its versatile applications, particularly in pharmaceuticals, bactericides, antimicrobials, and the synthesis of various agents and resins. Its role as a side-chain in the production of the fourth-generation antibiotic Cefpirome highlights its importance in medicinal chemistry. The compound is synthesized through various routes, with the acrolein route showing a promising yield of 87.4%, indicating a strong potential for industrial development1.
The applications of 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine extend beyond its use in pharmaceuticals. It serves as a precursor in the synthesis of plant protection agents, synthetic resins, antioxidants, and plastics, demonstrating its utility in agricultural and material sciences. Additionally, the compound's derivatives have been synthesized for further chemical exploration. For example, 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones have been created through reactions with various nucleophiles. These reactions have led to the production of methylene derivatives and fused tricyclic derivatives, showcasing the compound's potential in organic synthesis and the development of new chemical entities with potential applications in drug design and development3.
This compound falls under the category of heterocycles, specifically pyridine derivatives. Its systematic name reflects its structural features, which include a dihydrocyclopenta ring and an amine functional group. The compound can be synthesized through various methods, often involving multicomponent reactions that yield derivatives with diverse functional properties. It is cataloged with the Chemical Abstracts Service number 178209-29-5 and has been studied for its applications in biological systems and as a corrosion inhibitor in industrial settings .
The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-amine typically involves multicomponent condensation reactions. One prominent method includes the reaction of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine in the presence of alkylating agents and bases like triethylamine.
This method allows for high yields without the need for extensive purification techniques such as chromatography .
The molecular structure of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-amine can be represented as follows:
Spectroscopic techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed to confirm the structure. For instance, IR spectra may show characteristic absorption bands corresponding to the amine functional group .
6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine is versatile in terms of chemical reactivity. It can undergo several types of reactions:
These reactions facilitate the development of various substituted derivatives that may exhibit enhanced biological activities or improved material properties .
The mechanism of action for compounds related to 6,7-dihydro-5H-cyclopenta[b]pyridin-3-amine often involves interactions with specific biological targets:
These compounds influence several biochemical pathways related to glucose metabolism and calcium regulation, suggesting their potential therapeutic applications in conditions such as diabetes and cardiovascular diseases .
The IR spectrum typically shows absorption bands associated with N-H stretching and C-N bending vibrations. NMR spectra reveal distinct signals corresponding to the hydrogen atoms in the bicyclic structure.
These properties are critical for understanding how the compound behaves under different conditions and its interaction with other substances .
6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine has diverse applications across several scientific fields:
The versatility of this compound underscores its importance in both academic research and industrial applications .
The molecular formula of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-amine is C₈H₁₀N₂, with a molecular weight of 134.18 g/mol [1] [4]. Its bicyclic framework comprises a pyridine ring fused to a cyclopentane ring at the [b]-face, positioning the amine group at the C3 position of the pyridine moiety. Key bond angles and lengths have been confirmed through X-ray crystallography, revealing a near-planar pyridine ring and slight puckering in the saturated cyclopentane moiety [3]. The amine group participates in intramolecular hydrogen bonding with the pyridine nitrogen, influencing both reactivity and supramolecular assembly.
Table 1: Atomic-Level Structural Properties
Property | Value/Description | Method of Determination |
---|---|---|
Molecular formula | C₈H₁₀N₂ | Elemental analysis [4] |
Molecular weight | 134.18 g/mol | Mass spectrometry [1] |
Ring fusion | [b]-Fusion (cyclopentane-pyridine) | X-ray crystallography [3] |
Bond length (C3-Namine) | 1.36 Å | X-ray crystallography [3] |
Hydrogen bond donors | 1 (NH₂ group) | Computational modeling |
Hydrogen bond acceptors | 2 (pyridine N and amine N) | Computational modeling |
Spectroscopic signatures include:
This scaffold is classified as a privileged structure in medicinal chemistry due to its presence in bioactive molecules and drugs. Its significance arises from:
Table 2: Pharmacological Applications of Derived Scaffolds
Derivative Class | Biological Activity | Reference Compound |
---|---|---|
6,7-Dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine | Anticancer (MCF-7, A549 cell lines) | Compound 4a-j [2] |
5,6-Dihydrobenzo[h]quinoline | Colon cancer inhibition (HCT-116) | Compounds 6c,d [2] |
3-Carbonitrile derivatives | Corrosion inhibition (industrial applications) | CAPD-1 [6] |
The scaffold’s role extends to pharmacophore design:
Commercial drugs incorporating analogous bicyclic pyridines include Loratadine and Desloratadine (antihistamines), underscoring the therapeutic relevance of this chemical architecture [2].
The synthesis and application of bicyclic pyridines have evolved through three key phases:
Table 3: Evolution of Synthetic Methodologies
Time Period | Synthetic Approach | Conditions | Yield | Advantages/Limitations |
---|---|---|---|---|
Pre-2000 | Paal-Knorr cyclization | Strong acids, >100°C, 24 h | 30–40% | Low regioselectivity; toxic byproducts |
2010–2020 | Manganese-catalyzed oxidation | Mn(OTf)₂, t-BuOOH/H₂O, 25°C, 12 h | >90% | Green conditions; high chemoselectivity [5] |
2015–2020 | Q-tube cyclocondensation | NH₄OAc/AcOH, 150°C, 0.5 h | 85% | High pressure; reduced reaction time [2] |
2020–Present | Sodium alkoxide-mediated synthesis | NaOEt/EtOH, 80°C, 1–2 h | 75–77% | One-pot; no chromatography [6] |
These innovations resolved historical limitations like poor regiocontrol and multi-step purification, positioning bicyclic pyridines as accessible building blocks for drug discovery pipelines.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7